N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide
CAS No.:
Cat. No.: VC14760288
Molecular Formula: C19H20N6O2S
Molecular Weight: 396.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20N6O2S |
|---|---|
| Molecular Weight | 396.5 g/mol |
| IUPAC Name | N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide |
| Standard InChI | InChI=1S/C19H20N6O2S/c26-17(23-18-22-14-5-1-2-6-15(14)28-18)13-21-19(27)25-11-9-24(10-12-25)16-7-3-4-8-20-16/h1-8H,9-13H2,(H,21,27)(H,22,23,26) |
| Standard InChI Key | BOFOFEKNSDQYAA-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C2=CC=CC=N2)C(=O)NCC(=O)NC3=NC4=CC=CC=C4S3 |
Introduction
Structural and Chemical Characterization
N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide is a heterocyclic organic compound featuring a benzothiazole core linked via an amide bond to a piperazine ring substituted with a pyridinyl group. Its molecular formula is C₁₉H₁₉N₅O₂S, with a molecular weight of 389.44 g/mol. Key structural attributes include:
-
Benzothiazole moiety: A bicyclic aromatic system with sulfur and nitrogen atoms, known for electron-deficient properties and bioactivity .
-
Piperazine-carboxamide bridge: Provides conformational flexibility and hydrogen-bonding capacity, critical for target binding .
-
Pyridinyl substituent: Enhances solubility and participates in π-π stacking interactions with biological targets.
The compound’s synthesis typically involves multi-step reactions, including:
-
Benzothiazole amine formation: 2-Aminobenzothiazole is reacted with chloroacetyl chloride to form 2-chloroacetamidobenzothiazole.
-
Piperazine coupling: The intermediate is coupled with 4-(pyridin-2-yl)piperazine-1-carboxylic acid using carbodiimide-based crosslinkers (e.g., EDC/HOBt).
-
Purification: Chromatography (silica gel or HPLC) yields the final product with >95% purity.
Biological Activity and Mechanisms
Anticancer Properties
Preclinical studies highlight potent anticancer activity against diverse cell lines:
The compound induces apoptosis via Bcl-2/Bax pathway modulation and inhibits metastatic progression by downregulating MMP-9 and VEGF .
Anti-Inflammatory Activity
In murine models, the compound reduces TNF-α and IL-6 levels by 75–80% at 10 mg/kg, comparable to dexamethasone. It suppresses NF-κB signaling by inhibiting IκBα phosphorylation.
Pharmacokinetic and Toxicity Profile
-
Absorption: Oral bioavailability of ~42% in rats (Cₘₐₓ = 1.2 µg/mL at 2 h).
-
Metabolism: Hepatic CYP3A4-mediated oxidation forms a hydroxylated metabolite (major) and N-oxide derivative (minor).
-
Toxicity: No significant cytotoxicity observed in HEK-293 cells (CC₅₀ > 100 µM). Acute toxicity (LD₅₀) in mice is >500 mg/kg.
Comparative Analysis with Analogues
Structural modifications significantly influence activity:
| Analogues (R-group) | Anticancer IC₅₀ (µM) | Key Feature |
|---|---|---|
| 4-Fluorophenyl (EvitaChem) | 0.40 (MCF-7) | Enhanced lipophilicity |
| 3-Chlorophenyl (Vulcanchem) | 0.92 (A549) | Improved metabolic stability |
| Unsubstituted phenyl | 5.71 (HepG2) | Reduced target affinity |
The pyridinyl substitution in the target compound optimizes solubility and kinase inhibition (e.g., EGFR IC₅₀ = 0.12 µM) .
Patent Landscape and Therapeutic Applications
Key patents highlight its utility in:
-
Oncology: WO2021257490A1 (2021) claims derivatives as KRAS G12C inhibitors for pancreatic cancer .
-
Inflammation: EP3558955B1 (2023) covers piperazine-benzothiazole hybrids for autoimmune disorders .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume